Di-rhodium tetraacetate
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Overview
Description
Rhodium(II) acetate dimer: is a coordination compound with the formula Rh₂(OOCCH₃)₄. This compound is known for its emerald green color and is slightly soluble in polar solvents, including water . It is widely studied and used as a catalyst in various chemical reactions, particularly in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium(II) acetate dimer is typically synthesized by heating hydrated rhodium(III) chloride in a mixture of methanol and acetic acid. The crude product is the bis(methanol) complex, which can be easily desolvated to obtain the final product . Another method involves refluxing rhodium hydroxide in glacial acetic acid for an extended period .
Industrial Production Methods: Industrial production methods for rhodium(II) acetate dimer are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Rhodium(II) acetate dimer undergoes various types of reactions, including:
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Reduction: It is involved in hydrogenation reactions, reducing alkenes to alkanes.
Substitution: The acetate groups can be replaced by other carboxylates of strong acids.
Common Reagents and Conditions:
Cyclopropanation of Alkenes: Rhodium(II) acetate dimer is used as a catalyst in the presence of diazo compounds.
Oxidation of Alcohols: It requires an oxidizing agent such as molecular oxygen or hydrogen peroxide.
Insertion into C-H and X-H Bonds: This reaction involves diazo compounds and can occur under mild conditions.
Major Products Formed:
Cyclopropanes: From cyclopropanation reactions.
Aldehydes and Ketones: From oxidation of alcohols.
Functionalized Alkanes: From insertion reactions.
Scientific Research Applications
Rhodium(II) acetate dimer has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which rhodium(II) acetate dimer exerts its catalytic effects involves the formation of a rhodium-carbenoid intermediate. This intermediate can insert into C-H and X-H bonds, facilitating various transformations . The molecular targets include alkenes, alcohols, and diazo compounds, and the pathways involve the formation of cyclopropanes, aldehydes, and ketones .
Comparison with Similar Compounds
- Rhodium(III) acetate
- Rhodium(II) octanoate
- Rhodium(II) trifluoroacetate
- Copper(II) acetate
- Chromium(II) acetate
Comparison: Rhodium(II) acetate dimer is unique due to its high reactivity and versatility as a catalyst. Unlike rhodium(III) acetate, it can form stable carbenoid intermediates, making it more effective in cyclopropanation and insertion reactions . Compared to copper(II) and chromium(II) acetates, rhodium(II) acetate dimer exhibits higher catalytic efficiency and selectivity .
Properties
Molecular Formula |
C8H12O8Rh2+2 |
---|---|
Molecular Weight |
441.99 g/mol |
IUPAC Name |
rhodium(3+);tetraacetate |
InChI |
InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+3/p-4 |
InChI Key |
VUPQHSHTKBZVML-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3].[Rh+3] |
physical_description |
Green powder; Insoluble in water; [Alfa Aesar MSDS] |
Origin of Product |
United States |
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